molecular formula C22H21F3N2O3 B2551375 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide CAS No. 921564-51-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2551375
CAS No.: 921564-51-4
M. Wt: 418.416
InChI Key: AIBISINAKYHLDT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N2O3 and its molecular weight is 418.416. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c1-4-11-27-17-10-9-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h4-10,12H,1,11,13H2,2-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBISINAKYHLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22F3N2OC_{20}H_{22}F_3N_2O, with a molecular weight of approximately 380.40 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core substituted with an allyl group and a trifluoromethyl-benzamide moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Androgen Receptor Modulation : The compound has been identified as a bifunctional agent capable of degrading and inhibiting androgen receptors. This mechanism is particularly relevant in the context of prostate cancer treatment .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related diseases .
  • Neuroprotective Effects : Some derivatives of tetrahydrobenzo[b][1,4]oxazepine have shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease through modulation of neurotransmitter systems .

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that certain oxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to N-(5-allyl-3,3-dimethyl-4-oxo...) showed IC50 values in the low micromolar range against leukemia cell lines .

CompoundCell LineIC50 (µM)
Compound ACCRF-CEM (Leukemia)10
Compound BMCF-7 (Breast Cancer)15

Neuropharmacological Studies

In neuropharmacological evaluations, compounds derived from oxazepine frameworks have been tested for their ability to modulate glutamate receptors. These studies have indicated potential as neuroprotective agents against excitotoxicity in models of neurodegenerative diseases .

Antioxidant Activity

Research into the antioxidant capacity of similar compounds revealed that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutics aimed at conditions driven by oxidative damage.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Activity : The oxazepin moiety is known to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes. Studies have shown that related compounds can significantly reduce necroptotic cell death in inflammatory conditions.
  • Kinase Inhibition : The compound's structure suggests potential inhibitory effects on various kinases involved in cellular signaling pathways. This inhibition could be beneficial in treating diseases characterized by aberrant kinase activity.
  • Neuroprotective Effects : Some derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively. This property suggests potential applications in neurodegenerative diseases where neuroinflammation is a contributing factor.

Pharmacological Profile

The pharmacological profile of N-(5-allyl-3,3-dimethyl-4-oxo...) includes:

  • Solubility and Bioavailability : The compound exhibits good solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for oral bioavailability.
  • Clinical Trials : Derivatives of this compound are currently undergoing clinical trials to evaluate their efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis (e.g., Trial NCT02903966) .

Case Studies

  • Ulcerative Colitis : In a clinical trial focusing on patients with active ulcerative colitis (NCT02903966), derivatives of N-(5-allyl...) demonstrated significant inhibition of RIPK1 with an IC50 value of 1.0 nM.
  • Psoriasis Treatment : Another ongoing trial (NCT02776033) is evaluating the effectiveness of this compound in managing psoriasis symptoms.

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